molecular formula C15H13Cl2NO B250331 2,4-dichloro-N-ethyl-N-phenylbenzamide

2,4-dichloro-N-ethyl-N-phenylbenzamide

Cat. No. B250331
M. Wt: 294.2 g/mol
InChI Key: FAESAQUGRWPMBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-dichloro-N-ethyl-N-phenylbenzamide, also known as DEET, is a widely used insect repellent. It was first developed by the United States Army in 1946 and has since become the most commonly used insect repellent in the world. DEET is effective against a wide range of insects, including mosquitoes, ticks, and flies. In

Mechanism of Action

The mechanism of action of 2,4-dichloro-N-ethyl-N-phenylbenzamide is not fully understood. It is believed that 2,4-dichloro-N-ethyl-N-phenylbenzamide works by interfering with the insect's ability to detect the presence of humans and other animals. 2,4-dichloro-N-ethyl-N-phenylbenzamide may also interfere with the insect's ability to locate its host by disrupting the chemical signals that insects use to find their prey.
Biochemical and Physiological Effects:
2,4-dichloro-N-ethyl-N-phenylbenzamide has been shown to have a number of biochemical and physiological effects on insects. It can disrupt the function of insect olfactory receptors and interfere with the insect's nervous system. 2,4-dichloro-N-ethyl-N-phenylbenzamide can also affect the metabolism of insects, leading to changes in energy production and utilization.

Advantages and Limitations for Lab Experiments

2,4-dichloro-N-ethyl-N-phenylbenzamide is a widely used insect repellent that is readily available and relatively inexpensive. It is also effective against a wide range of insects, making it a useful tool for studying insect behavior and insecticide resistance. However, 2,4-dichloro-N-ethyl-N-phenylbenzamide can be toxic to some non-target organisms and may have unintended effects on the environment. It is important to use 2,4-dichloro-N-ethyl-N-phenylbenzamide responsibly and to follow all safety guidelines when working with this substance.

Future Directions

There are a number of possible future directions for research on 2,4-dichloro-N-ethyl-N-phenylbenzamide. One area of interest is the development of new insect repellents that are more effective and less toxic than 2,4-dichloro-N-ethyl-N-phenylbenzamide. Another area of research is the study of the environmental impact of 2,4-dichloro-N-ethyl-N-phenylbenzamide and other insect repellents. Finally, there is a need for more research on the mechanism of action of 2,4-dichloro-N-ethyl-N-phenylbenzamide and the biochemical and physiological effects of this substance on insects.

Synthesis Methods

The synthesis of 2,4-dichloro-N-ethyl-N-phenylbenzamide involves the reaction of 2-chloroethylamine hydrochloride with N,N-dimethylbenzamide in the presence of sodium hydroxide. The resulting product is then chlorinated with thionyl chloride to form 2,4-dichloro-N-ethyl-N-phenylbenzamide. The overall reaction can be represented as follows:

Scientific Research Applications

2,4-dichloro-N-ethyl-N-phenylbenzamide is widely used in scientific research as an insect repellent. It is particularly useful in studies involving mosquitoes and other biting insects. 2,4-dichloro-N-ethyl-N-phenylbenzamide can be used to test the effectiveness of other insect repellents and to study the behavior of insects in the presence of repellents. 2,4-dichloro-N-ethyl-N-phenylbenzamide is also used in studies of insecticide resistance, as it can be used to test the susceptibility of insects to different insecticides.

properties

Molecular Formula

C15H13Cl2NO

Molecular Weight

294.2 g/mol

IUPAC Name

2,4-dichloro-N-ethyl-N-phenylbenzamide

InChI

InChI=1S/C15H13Cl2NO/c1-2-18(12-6-4-3-5-7-12)15(19)13-9-8-11(16)10-14(13)17/h3-10H,2H2,1H3

InChI Key

FAESAQUGRWPMBQ-UHFFFAOYSA-N

SMILES

CCN(C1=CC=CC=C1)C(=O)C2=C(C=C(C=C2)Cl)Cl

Canonical SMILES

CCN(C1=CC=CC=C1)C(=O)C2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

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